molecular formula C7H7F3O3 B14521314 Propyl 3-oxo-2-(trifluoromethyl)prop-2-enoate CAS No. 62935-33-5

Propyl 3-oxo-2-(trifluoromethyl)prop-2-enoate

Cat. No.: B14521314
CAS No.: 62935-33-5
M. Wt: 196.12 g/mol
InChI Key: CHBZUSCNAYXBAZ-UHFFFAOYSA-N
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Description

Propyl 3-oxo-2-(trifluoromethyl)prop-2-enoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 3-oxo-2-(trifluoromethyl)prop-2-enoate typically involves the reaction of propyl acetoacetate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Propyl 3-oxo-2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Propyl 3-oxo-2-(trifluoromethyl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propyl 3-oxo-2-(trifluoromethyl)prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxo-2-(trifluoromethyl)prop-2-enoate
  • Methyl 3-oxo-2-(trifluoromethyl)prop-2-enoate
  • Butyl 3-oxo-2-(trifluoromethyl)prop-2-enoate

Uniqueness

Propyl 3-oxo-2-(trifluoromethyl)prop-2-enoate is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. Compared to its ethyl and methyl analogs, the propyl derivative may exhibit different solubility, reactivity, and biological activity. These differences make it a valuable compound for various applications and research studies .

Properties

CAS No.

62935-33-5

Molecular Formula

C7H7F3O3

Molecular Weight

196.12 g/mol

InChI

InChI=1S/C7H7F3O3/c1-2-3-13-6(12)5(4-11)7(8,9)10/h2-3H2,1H3

InChI Key

CHBZUSCNAYXBAZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(=C=O)C(F)(F)F

Origin of Product

United States

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